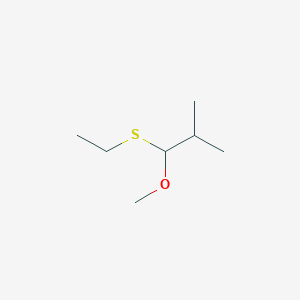
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane with ethylsulfanyl and methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or ethyl iodide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.
Scientific Research Applications
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-1-methoxy-2-methylpropane
- 1-(Ethylsulfanyl)-1-ethoxy-2-methylpropane
- 1-(Ethylsulfanyl)-1-methoxy-2-ethylpropane
Uniqueness: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
78400-80-3 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H16OS/c1-5-9-7(8-4)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
QYZJWCJMALDDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















